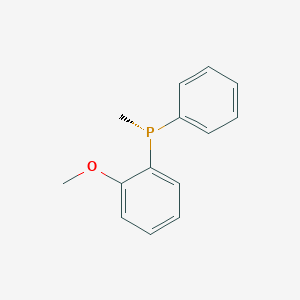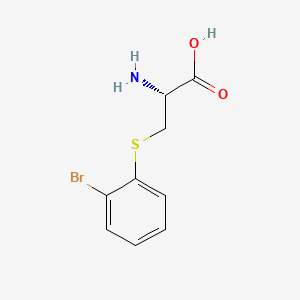
S-(o-Bromophenyl)cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(o-Bromophenyl)cysteine is an organic compound that belongs to the class of L-cysteine-S-conjugates. This compound contains a cysteine molecule where the thiol group is conjugated with an ortho-bromophenyl group. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes.
准备方法
The synthesis of S-(o-Bromophenyl)cysteine can be achieved through several methods. One common approach involves the reaction of L-cysteine with ortho-bromobenzyl bromide under basic conditions. This reaction typically takes place in an aqueous or organic solvent, such as ethanol or methanol, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Another method involves the use of tryptophan synthase in a chemoenzymatic process. This method starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase. This approach has been shown to produce high-purity, optically active S-phenyl-L-cysteine with a total yield of 81.3% .
化学反应分析
S-(o-Bromophenyl)cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, which are crucial for the structural stabilization of proteins.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The bromine atom in the ortho-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include iodoacetic acid, iodoacetamide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
S-(o-Bromophenyl)cysteine has several applications in scientific research:
作用机制
The mechanism of action of S-(o-Bromophenyl)cysteine involves its interaction with specific molecular targets, such as glutathione S-transferase. This enzyme catalyzes the conjugation of reduced glutathione to hydrophobic electrophiles, regulating various cellular processes. The compound’s ability to form disulfide bonds also plays a crucial role in its biological activity .
相似化合物的比较
S-(o-Bromophenyl)cysteine can be compared with other similar compounds, such as S-(4-bromobenzyl)cysteine and S-allyl-L-cysteine. These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
S-(4-Bromobenzyl)cysteine: Contains a bromobenzyl group instead of an ortho-bromophenyl group and has different pharmacological properties.
S-Allyl-L-cysteine: Found in aged garlic supplements and has been studied for its potential health benefits, including antioxidant and anti-inflammatory effects.
属性
CAS 编号 |
122482-25-1 |
|---|---|
分子式 |
C9H10BrNO2S |
分子量 |
276.15 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(2-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2S/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)/t7-/m0/s1 |
InChI 键 |
OJNHWDRFPGCMJP-ZETCQYMHSA-N |
手性 SMILES |
C1=CC=C(C(=C1)SC[C@@H](C(=O)O)N)Br |
规范 SMILES |
C1=CC=C(C(=C1)SCC(C(=O)O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




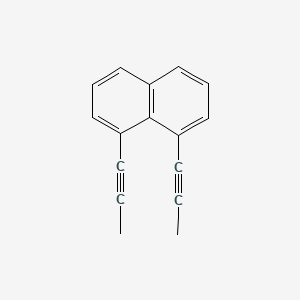
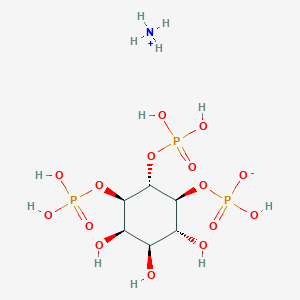
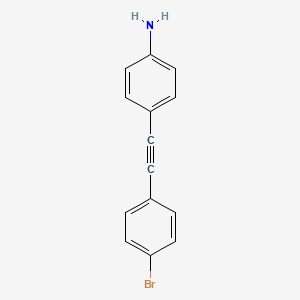
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
